4-(4-(Trifluoromethyl)Phenyl)Pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic and Materials Chemistry
The pyridine ring, a six-membered heteroaromatic compound structurally analogous to benzene (B151609) with one nitrogen atom, is a cornerstone of modern organic chemistry. nih.gov Its derivatives are among the most extensively utilized scaffolds in the design and synthesis of new molecules, particularly in medicinal chemistry. nih.govresearchgate.net The presence of the nitrogen atom makes the pyridine ring electron-deficient, which influences its reactivity, favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This unique electronic nature, combined with its ability to improve water solubility, makes the pyridine scaffold a "privileged scaffold" in drug discovery, appearing in a wide array of FDA-approved drugs. researchgate.net
Beyond pharmaceuticals, pyridine and its derivatives have found diverse applications in materials science. nih.gov They serve as crucial ligands for organometallic compounds and are used in asymmetric catalysis. nih.gov The distinct electronic and structural characteristics of the pyridine ring allow for the synthesis of conjugated systems, polymers, and coordination complexes with tunable electronic and optical properties. nbinno.com These advanced materials are integral to the development of next-generation technologies, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. nbinno.com The adaptability of the pyridine nucleus as a starting point for structural modifications ensures its continued relevance in both fundamental research and applied technology. researchgate.net
Role of Trifluoromethyl Substituents in Molecular Design and Electronic Modulation
The trifluoromethyl (CF₃) group is a unique and powerful substituent in molecular design, valued for its profound impact on a molecule's physicochemical properties. mdpi.comnih.gov One of its most defining features is its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. mdpi.commdpi.com This property significantly alters the electronic landscape of aromatic rings to which it is attached, a strategy frequently employed to enhance the efficacy of drug candidates. mdpi.com
The introduction of a CF₃ group can dramatically influence a molecule's biological and physical characteristics. Key effects include:
Enhanced Lipophilicity : The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can improve a molecule's ability to permeate biological membranes. mdpi.comnih.gov
Metabolic Stability : Replacing a hydrogen atom with a CF₃ group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. mdpi.com
Binding Affinity : The strong electron-withdrawing effect of the CF₃ group can enhance electrostatic and hydrogen bonding interactions with biological targets. Its size, which is larger than a methyl group, can also lead to improved hydrophobic interactions, potentially increasing binding affinity and selectivity. mdpi.com
These properties are strategically leveraged by chemists to fine-tune the characteristics of a lead compound, transforming it into a viable drug candidate. nih.govdntb.gov.ua The CF₃ group's combination of high electronegativity, steric bulk, and lipophilicity makes it an invaluable tool for electronic modulation in molecular design. mdpi.com
| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |
| van der Waals Radius (Å) | 1.20 | 2.00 | 2.44 |
| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | 3.98 (Fluorine) |
| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing |
| Lipophilicity (Hansch parameter, π) | 0.00 | 0.56 | 0.88 |
This table provides a comparative overview of the key physicochemical properties of the trifluoromethyl group relative to hydrogen and methyl groups.
Overview of 4-(4-(Trifluoromethyl)Phenyl)Pyridine as a Versatile Heterocyclic Building Block
This compound emerges as a highly useful heterocyclic building block by combining the advantageous features of both the pyridine scaffold and the trifluoromethyl substituent. nih.gov This specific arrangement—a trifluoromethyl group on a phenyl ring which is, in turn, attached to a pyridine ring at the 4-position—creates a molecule with distinct electronic and structural properties that are valuable in synthetic chemistry.
The synthesis of trifluoromethylpyridine (TFMP) derivatives can be achieved through several methods, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a CF₃ group. nih.govresearchgate.net As a building block, this compound provides a pre-functionalized, rigid core structure. It can be utilized in cross-coupling reactions and other synthetic transformations to construct more complex molecules for applications in agrochemicals, pharmaceuticals, and materials science. researchgate.netjst.go.jp For instance, trifluoromethylpyridine moieties have been incorporated into commercialized agrochemicals like the insecticide flonicamid and the herbicide pyroxsulam. nih.govjst.go.jp The combination of the polar, H-bond accepting pyridine nitrogen with the lipophilic, metabolically stable, and electron-withdrawing trifluoromethylphenyl group makes this compound a versatile starting material for creating novel molecules with tailored properties. researchgate.net
| Property | Value |
| Chemical Formula | C₁₂H₈F₃N |
| Molecular Weight | 223.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Boiling Point | Approx. 295-297 °C |
| Melting Point | 85-89 °C |
| SMILES | c1cc(ccc1-c2ccncc2)C(F)(F)F |
| InChI Key | FBOZUPJYQJPRTB-UHFFFAOYSA-N |
This table summarizes the key chemical and physical properties of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLRYMRLOBCRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346681 | |
| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220000-88-4 | |
| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Trifluoromethyl Phenyl Pyridine and Its Structural Analogues
Classical Condensation Strategies
Classical condensation reactions represent some of the earliest and most fundamental approaches to pyridine (B92270) ring synthesis. These methods typically involve the formation of the pyridine core from acyclic precursors through a series of condensation and cyclization steps.
The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) to form pyridine rings. wikipedia.org While the classical Chichibabin reaction is a powerful tool, modifications have been developed to improve yields, expand substrate scope, and control regioselectivity. researchgate.net
One notable application of a modified Chichibabin synthesis in the formation of a structural analogue of the target compound is the synthesis of 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine. researchgate.net This synthesis was achieved through the reaction of 4-(4-nitrophenoxy)-acetophenone with 4-trifluoromethyl-benzaldehyde in the presence of ammonia, followed by a reduction step. researchgate.net This example demonstrates the utility of the Chichibabin reaction in constructing highly substituted pyridine rings bearing a 4-(trifluoromethyl)phenyl group. The reaction conditions for modified Chichibabin reactions can vary, with some protocols employing elevated temperatures and pressures, while others utilize catalysts to proceed under milder conditions. googleapis.com
Table 1: Examples of Modified Chichibabin Reactions for Substituted Pyridine Synthesis This table is generated based on available data and principles of the Chichibabin reaction.
| Reactant 1 | Reactant 2 | Nitrogen Source | Product | Reference |
| Aldehyde/Ketone | α,β-Unsaturated Carbonyl | Ammonia | Substituted Pyridine | wikipedia.org |
| 4-(4-nitrophenoxy)-acetophenone | 4-trifluoromethyl-benzaldehyde | Ammonia | 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-nitrophenoxy)phenyl]pyridine | researchgate.net |
A highly effective strategy for the synthesis of trifluoromethylated pyridines involves the construction of the pyridine ring from building blocks that already contain the trifluoromethyl group. researchgate.net This approach offers a direct and often regioselective route to the desired products. A number of trifluoromethyl-containing building blocks are commonly employed in these cyclocondensation reactions. researchgate.net
Commonly used trifluoromethylated building blocks include:
Ethyl 4,4,4-trifluoro-3-oxobutanoate
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Ethyl 2,2,2-trifluoroacetate
2,2,2-trifluoroacetyl chloride researchgate.net
These building blocks can be reacted with a variety of partners, such as enamines, enolates, and other carbon-nitrogen synthons, to construct the pyridine ring. For example, the synthesis of 3-aryl-4-unsubstituted-6-CF3-pyridin-2-ones has been reported, which serve as valuable intermediates for further functionalization. mdpi.com The choice of solvent and base can significantly influence the outcome and yield of these reactions. mdpi.com
Table 2: Common Trifluoromethylated Building Blocks for Pyridine Synthesis This table is generated based on available data.
| Building Block | Chemical Formula | Typical Application | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | Synthesis of trifluoromethyl-substituted pyridones and pyridines | researchgate.net |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | C6H7F3O2 | Synthesis of trifluoromethyl-substituted pyridones | researchgate.net |
| Ethyl 2,2,2-trifluoroacetate | C4H5F3O2 | Source of a trifluoroacetyl group in condensation reactions | researchgate.net |
| 2,2,2-trifluoroacetyl chloride | C2ClF3O | Acylating agent to introduce the trifluoroacetyl group | researchgate.net |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of 4-(4-(trifluoromethyl)phenyl)pyridine and its analogues is no exception. These methods often provide milder reaction conditions, higher functional group tolerance, and greater synthetic efficiency compared to classical approaches.
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a powerful catalyst in organic synthesis. Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines. rsc.org These reactions often proceed through the formation of radical intermediates. For instance, a facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines in high yields using an FeCl3 catalyst. rsc.org Another approach involves the iron-catalyzed cyclization of ketoxime carboxylates and N,N-dialkylanilines for the modular synthesis of diverse pyridines. acs.org While a direct synthesis of this compound using this method has not been explicitly detailed in the provided sources, the broad substrate scope of these reactions suggests their potential applicability.
Table 3: Examples of Iron-Catalyzed Pyridine Synthesis This table is generated based on available data.
| Reactants | Catalyst | Product Type | Reference |
| Ketoxime acetates and aldehydes | FeCl3 | 2,4,6-Triarylsubstituted symmetrical pyridines | rsc.org |
| Ketoxime carboxylates and N,N-dialkylanilines | Iron(II) catalyst | 2,4-Disubstituted and 2,4,6-trisubstituted pyridines | acs.org |
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of aryl-pyridines. The two most prominent examples are the Suzuki and Stille cross-coupling reactions.
The Suzuki coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this could involve the coupling of 4-pyridylboronic acid with 1-bromo-4-(trifluoromethyl)benzene, or conversely, the coupling of 4-bromopyridine (B75155) with (4-(trifluoromethyl)phenyl)boronic acid. The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org
The Stille coupling , on the other hand, utilizes an organotin compound (organostannane) as the coupling partner for the organohalide. wikipedia.org While organotin reagents are often highly toxic, they are also air and moisture stable, and the reaction conditions are generally mild and tolerant of a wide range of functional groups. wikipedia.orgthermofisher.com The synthesis of this compound via a Stille coupling would typically involve the reaction of a 4-halopyridine with a (4-(trifluoromethyl)phenyl)stannane, or vice versa, in the presence of a palladium catalyst.
Table 4: Comparison of Suzuki and Stille Cross-Coupling Reactions for Aryl-Pyridine Synthesis This table is generated based on available data.
| Reaction | Organometallic Reagent | Organohalide | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki Coupling | Organoboron (e.g., boronic acid) | Aryl or pyridyl halide | Palladium complex | Low toxicity of boron reagents, stable reagents | Requires a base for activation |
| Stille Coupling | Organotin (e.g., stannane) | Aryl or pyridyl halide | Palladium complex | Mild reaction conditions, high functional group tolerance | High toxicity of tin reagents |
A more recent and innovative approach to pyridine synthesis involves the aerobic activation of C-N bonds. This strategy is inspired by autoxidation processes and utilizes molecular oxygen as the sole oxidant, making it an environmentally attractive, transition-metal-free method. rsc.org A dioxygen-induced C-N bond activation of primary alkyl amines has been demonstrated for the synthesis of pyridines and quinolines. rsc.org This transformation broadens the applicability of different types of ketones as substrates. While specific examples for the synthesis of this compound are not provided in the search results, the general methodology presents a promising avenue for future synthetic explorations in this area.
Reductive Cyclization and Tandem Reaction Approaches
Recent advances in synthetic organic chemistry have led to the development of elegant and efficient methods for pyridine ring formation. These include reductive cyclization strategies and acid-catalyzed tandem reactions, which offer modular access to polysubstituted pyridines from readily available starting materials.
A notable method for the synthesis of trifluoromethyl-substituted pyridines is the reductive cyclization of O-acyl oximes. orgsyn.org This approach utilizes a reductive system based on ammonium (B1175870) iodide (NH4I) and sodium dithionite (B78146) (Na2S2O4) to facilitate the N-O bond cleavage of oximes, which in turn promotes the assembly of the pyridine ring. orgsyn.org This protocol has been successfully applied to the synthesis of 4,6-bis(trifluoromethyl)pyridines from O-acyl oximes and hexafluoroacetylacetone. orgsyn.org
The reaction is characterized by its use of easily accessible starting materials, broad functional group compatibility, good yields, and high regio- and chemo-selectivity. orgsyn.org The process involves the NH4I/Na2S2O4-mediated reductive formation of the pyridine ring, providing a modular route to pharmacologically relevant fluorinated pyridines. orgsyn.org While this specific method has been detailed for 4,6-bis(trifluoromethyl)pyridines, its principles can be extended to the synthesis of other trifluoromethyl-substituted pyridine structures.
Table 1: NH4I/Na2S2O4-Mediated Reductive Formation of 4,6-bis(trifluoromethyl)pyridines
| Entry | O-Acyl Oxime | Product | Yield (%) |
| 1 | Acetophenone O-acetyl oxime | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 85 |
| 2 | 4-Methylacetophenone O-acetyl oxime | 2-(p-Tolyl)-4,6-bis(trifluoromethyl)pyridine | 82 |
| 3 | 4-Methoxyacetophenone O-acetyl oxime | 2-(4-Methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine | 78 |
| 4 | 4-Chloroacetophenone O-acetyl oxime | 2-(4-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine | 88 |
Acid-catalyzed tandem reactions provide another efficient route to substituted pyridine derivatives. A one-pot, acid-catalyzed tandem reaction has been developed for the synthesis of pyridine derivatives from enones and primary amines without the need for metallic reagents or external oxidants. rsc.org This reaction proceeds through a C=C bond cleavage of the enone via a "masked" reverse Aldol reaction, and a C(sp3)–N bond cleavage of the primary amine, which serves as the nitrogen source for the pyridine ring assembly. rsc.org
This methodology demonstrates high yields and excellent functional group tolerance, making it a versatile tool for the synthesis of a variety of substituted pyridines. rsc.org Although the synthesis of trifluoromethyl-substituted pyridines was not explicitly detailed in the primary report, the broad applicability of this reaction suggests its potential for the construction of such analogues by employing appropriately trifluoromethylated enone or amine starting materials. The reaction of an enone with a primary amine under acidic conditions initiates a cascade of reactions, including Michael addition, intramolecular cyclization, and subsequent aromatization to furnish the pyridine ring.
Industrial Synthesis and Scalability Considerations for Trifluoromethylpyridines
The large-scale production of trifluoromethylpyridines is crucial for their application in the agrochemical and pharmaceutical industries. Two primary methods dominate the industrial landscape: vapor-phase chlorination/fluorination and the utilization of trifluoromethyl building blocks in cyclo-condensation reactions. nih.gov
A well-established industrial approach for the synthesis of key trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), involves the high-temperature vapor-phase chlorination followed by fluorination of picoline precursors. nih.govgoogle.com This process is typically carried out at temperatures exceeding 300°C and often employs transition metal-based catalysts. nih.gov
For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be produced by the liquid-phase chlorination of 2-chloro-5-methylpyridine. Subsequent vapor-phase fluorination of this intermediate yields 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov A simultaneous vapor-phase reaction offers the advantage of producing 2-chloro-5-(trifluoromethyl)pyridine in a single step. nih.gov The degree of chlorination on the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature, though the formation of some multi-chlorinated byproducts is often unavoidable. nih.gov
Table 2: Representative Products and Yields from Vapor-Phase Synthesis
| Starting Material | Major Product | Typical Yield (%) |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Good |
| 2-Chloro-5-methylpyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | High |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | High |
An alternative and widely used industrial strategy is the construction of the pyridine ring from a trifluoromethyl-containing building block through a cyclo-condensation reaction. nih.gov This method involves the molecular assembly of the pyridine ring from smaller, fluorinated precursors.
Commonly employed trifluoromethyl-containing building blocks include:
Ethyl 2,2,2-trifluoroacetate
2,2,2-Trifluoroacetyl chloride
Ethyl 4,4,4-trifluoro-3-oxobutanoate
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
These building blocks can be reacted with other components, such as enamines or enones, to construct the desired trifluoromethyl-substituted pyridine core. For example, the Bohlmann-Rahtz heteroannulation reaction, which utilizes trifluoromethyl-α,β-ynones as trifluoromethyl building blocks reacting with β-enamino esters or β-enamino ketones, has been shown to produce polysubstituted trifluoromethylpyridine derivatives in good yields under mild conditions. nih.gov This approach offers high atom economy and utilizes readily available starting materials. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 4 Trifluoromethyl Phenyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.
The ¹H and ¹³C NMR spectra of 4-(4-(trifluoromethyl)phenyl)pyridine are predicted to show distinct signals corresponding to the protons and carbons of its two aromatic rings.
Proton (¹H) NMR: The ¹H NMR spectrum will display signals for the pyridine (B92270) and phenyl protons. The pyridine ring protons, being in a heteroaromatic system, typically appear in the downfield region. The protons ortho to the nitrogen (H-2, H-6) are expected to resonate at a lower field than the protons meta to the nitrogen (H-3, H-5) due to the deshielding effect of the electronegative nitrogen atom. The protons of the trifluoromethylphenyl ring will also present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the phenyl ring will show four distinct signals, with the carbon attached to the CF₃ group (C-4') and the carbon attached to the pyridine ring (C-1') having characteristic chemical shifts. The pyridine ring will also exhibit three distinct signals for its carbon atoms (C-2/6, C-3/5, and C-4). Theoretical calculations for a similar compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), support the assignment of these carbon environments. researchgate.net
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine H-2, H-6 | ~8.7 (d) | ~150.5 |
| Pyridine H-3, H-5 | ~7.5 (d) | ~121.5 |
| Phenyl H-2', H-6' | ~7.8 (d) | ~127.0 |
| Phenyl H-3', H-5' | ~7.7 (d) | ~126.0 (q) |
| Pyridine C-4 | - | ~148.0 |
| Phenyl C-1' | - | ~141.0 |
| Phenyl C-4' | - | ~130.0 (q) |
| CF₃ | - | ~124.0 (q) |
Note: The predicted values are based on typical chemical shifts for 4-substituted pyridines and 4-substituted trifluoromethylbenzenes. 'd' denotes a doublet and 'q' denotes a quartet.
Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally informative tool. biophysics.org The ¹⁹F nucleus is highly sensitive (100% natural abundance, spin I = ½), and its chemical shifts are spread over a wide range, making it very sensitive to the local electronic environment. biophysics.orgthermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for a trifluoromethyl group on a benzene ring typically appears around -63 ppm relative to CFCl₃. colorado.edu This distinct signal confirms the presence and electronic environment of the CF₃ group within the molecule.
Vibrational Spectroscopy
The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent parts. Key expected vibrations include:
C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected in the 3100-3000 cm⁻¹ region.
C=C and C=N stretching: The stretching vibrations of the aromatic C=C and the pyridine C=N bonds will appear in the 1600-1400 cm⁻¹ range. These bands are characteristic of the aromatic rings themselves. nih.gov
C-F stretching: The most intense bands in the spectrum are likely to be the symmetric and asymmetric C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region. Studies on related molecules like 2-chloro-4-(trifluoromethyl)pyridine show strong absorptions in this area. researchgate.net
Ring bending/deformation: Out-of-plane C-H bending and ring deformation vibrations will be present in the fingerprint region below 1000 cm⁻¹.
FT-Raman spectroscopy provides complementary information to FT-IR. While C-F stretching vibrations are strong in the IR spectrum, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum. Expected key signals include:
Ring stretching: Symmetric "breathing" modes of the phenyl and pyridine rings are expected to be strong in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations will also be visible in the 3100-3000 cm⁻¹ region.
CF₃ vibrations: Vibrations associated with the trifluoromethyl group, such as symmetric stretching and deformation modes, will also be present. researchgate.net
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aromatic Ring (C=C, C=N) Stretch | 1610, 1580, 1480, 1410 | 1610, 1580 |
| Asymmetric C-F Stretch | ~1320 (very strong) | ~1320 (weak) |
| Symmetric C-F Stretch | ~1170, ~1130 (strong) | ~1170, ~1130 (medium) |
| Aromatic C-H Out-of-Plane Bend | ~840 | - |
Note: Expected wavenumbers are based on data from similar aromatic pyridine and trifluoromethylphenyl compounds. researchgate.netresearchgate.net
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (Molecular Formula: C₁₂H₈F₃N), the calculated molecular weight is approximately 223.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 223. The fragmentation pattern would likely involve the cleavage of the bond between the two aromatic rings, which is a common fragmentation pathway for biaryl systems. This would lead to characteristic fragment ions. Potential major fragments could include:
X-ray Diffraction Studies for Solid-State Molecular Architectures
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the molecule's solid-state conformation, including bond lengths, bond angles, and torsion angles.
For a compound like this compound, an X-ray diffraction study would reveal the crystal system, space group, and unit cell dimensions. A key structural parameter of interest would be the dihedral angle between the pyridine and the trifluoromethyl-substituted phenyl rings. This angle is crucial as it dictates the extent of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic and photophysical properties. The packing of molecules in the crystal lattice, governed by intermolecular interactions such as π-π stacking, C-H···N, or C-H···F hydrogen bonds, would also be elucidated, providing insights into the supramolecular architecture.
A representative data table for such an analysis would typically include:
| Parameter | Value |
| Chemical Formula | C₁₂H₈F₃N |
| Formula Weight | 223.19 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules/unit cell) | Data not available |
| Calculated Density (g/cm³) | Data not available |
Electronic Absorption (UV-Vis) Spectroscopy and Theoretical Simulation
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum, a plot of absorbance versus wavelength, provides characteristic absorption maxima (λmax) that are indicative of the molecule's electronic structure.
For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the aromatic pyridine and phenyl rings. The position and intensity of these bands would be sensitive to the electronic nature of the substituents and the degree of conjugation between the rings.
Theoretical simulations, often performed using Time-Dependent Density Functional Theory (TD-DFT), are a powerful tool to complement experimental UV-Vis spectra. These calculations can predict the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption), and the nature of the molecular orbitals involved (e.g., HOMO, LUMO). This allows for a detailed assignment of the experimentally observed absorption bands to specific electronic transitions within the molecule.
A typical data table summarizing experimental and theoretical UV-Vis data would look like this:
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (e.g., HOMO→LUMO) |
| e.g., Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| e.g., Acetonitrile | Data not available | Data not available | Data not available | Data not available |
Despite extensive searches, specific experimental or calculated data for these analyses of this compound are not available in the public domain at this time.
Computational and Theoretical Investigations of 4 4 Trifluoromethyl Phenyl Pyridine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state electronic structure of molecules. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently employed to optimize molecular geometries and calculate various electronic properties. ajchem-a.commdpi.com
A critical step in computational studies is the validation of the chosen theoretical model. This is typically achieved by comparing the computationally optimized molecular geometry with experimental data, most commonly obtained from X-ray diffraction (XRD) studies. mdpi.comnih.gov For molecules like 4-(4-(Trifluoromethyl)phenyl)pyridine, key parameters for comparison include the bond lengths of the C-C and C-N bonds within the aromatic rings, the C-C bond connecting the two rings, the C-F and C-C bonds of the trifluoromethyl group, and the inter-ring dihedral angle.
The reliability of the DFT method is confirmed when the calculated parameters show good agreement with experimental values. mdpi.com Studies on similar pyridine (B92270) derivatives have established that discrepancies in bond lengths of 0.01–0.02 Å and deviations in bond angles of 1–2° are indicative of a high-quality theoretical model. nih.gov The correlation between theoretical and experimental data often yields a high correlation coefficient (R² > 0.9), further validating the computational approach. nih.gov
Table 1: Representative Comparison of DFT-Calculated and Experimental Structural Parameters for a Biphenyl-like Linkage
| Parameter | Bond/Angle | DFT Calculated Value (B3LYP) | Typical Experimental Value (XRD) |
| Bond Length | Pyridine Ring C-N | ~1.34 Å | ~1.35 Å |
| Pyridine Ring C-C | ~1.39 Å | ~1.40 Å | |
| Phenyl Ring C-C | ~1.40 Å | ~1.41 Å | |
| Inter-ring C-C | ~1.48 Å | ~1.49 Å | |
| CF₃ Group C-C | ~1.50 Å | ~1.51 Å | |
| CF₃ Group C-F | ~1.34 Å | ~1.35 Å | |
| Bond Angle | Pyridine Ring C-N-C | ~117° | ~116.5° |
| Phenyl Ring C-C-C | ~120° | ~120° | |
| Dihedral Angle | Phenyl-Pyridine | ~30-40° | ~30-40° |
Note: The values in the table are representative for similar molecular structures and illustrate the typical level of agreement between theoretical and experimental data.
The distribution of charge within a molecule is described by its dipole moment (µ), while its response to an external electric field is quantified by its polarizability (α). These properties are crucial for understanding intermolecular interactions and the non-linear optical (NLO) potential of a molecule. ijcrt.orgresearchgate.net DFT calculations are a reliable method for determining these parameters. researchgate.net
Table 2: Calculated Electronic Properties of Pyridine and Related Derivatives
| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (esu) |
| Pyridine | MP2 | 2.22 D | - |
| 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.24 D | 14.61 x 10⁻²⁴ esu |
| 4-Bromoanilinium Perchlorate | B3LYP | 13.50 D | 20.50 x 10⁻²⁴ esu |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The character, energy, and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons. semanticscholar.org
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. libretexts.org The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the region for nucleophilic attack. semanticscholar.org
In this compound, computational studies on similar aromatic systems suggest that the HOMO is primarily localized on the electron-rich phenyl ring system. mdpi.com In contrast, the LUMO is expected to be distributed mainly over the electron-deficient pyridine ring, influenced by the electronegative nitrogen atom. mdpi.com This separation of the frontier orbitals indicates an intramolecular charge transfer (ICT) character upon electronic excitation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov
This energy gap is directly related to the lowest energy electronic transition of the molecule, which can often be observed using UV-Vis spectroscopy. The calculated energy gap from DFT provides a theoretical basis for understanding the molecule's electronic absorption spectrum. For related aromatic and heterocyclic compounds, these energy gaps typically fall in the range of 4 to 5 eV. scirp.org
Table 3: Representative Frontier Orbital Energies and Energy Gaps
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Quinoline (Benzo[b]pyridine) | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.830 |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | -6.297 | -1.810 | 4.487 |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.574 | -2.093 | 4.481 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide for predicting intermolecular interactions and sites for electrophilic or nucleophilic attack. ajchem-a.com
The MEP map is color-coded to represent different potential values. researchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and are favorable sites for electrophilic attack. wolfram.com Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential.
For this compound, the MEP map is expected to show a significant region of negative electrostatic potential localized around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the pyridine ring and the region around the electron-withdrawing trifluoromethyl group are expected to exhibit positive potential, making them potential sites for nucleophilic interactions. researchgate.netwolfram.com
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concepts. This approach allows for the quantitative assessment of electron density transfer between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity. uni-muenchen.de
In this compound, NBO analysis would reveal significant intramolecular charge transfer and hyperconjugative interactions. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to induce substantial charge delocalization from the phenyl and pyridine rings. Key interactions would likely involve the delocalization of π-electrons from the aromatic rings to the antibonding orbitals associated with the C-C and C-N bonds, as well as the C-F bonds of the trifluoromethyl group.
Table 1: Key Donor-Acceptor Interactions Investigated by NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected Significance in this compound |
|---|---|---|---|
| π(C=C) of Phenyl Ring | π*(C=C) of Pyridine Ring | π → π* | High, indicating significant conjugation between the rings. |
| π(C=C) of Pyridine Ring | π*(C=C) of Phenyl Ring | π → π* | High, indicating significant conjugation between the rings. |
| n(N) of Pyridine Ring | σ*(C-C) of Phenyl Ring | n → σ* | Moderate, contributing to the stability of the C-C bond linking the rings. |
Theoretical Prediction of Spectroscopic Signatures (Vibrational and Electronic)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules, including their vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. uit.noajchem-a.com
Vibrational Spectroscopy: Theoretical vibrational analysis is typically performed by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.net The calculated frequencies can be used to assign the vibrational modes observed in experimental FT-IR and Raman spectra.
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of the pyridine and phenyl rings, as well as the vibrations of the trifluoromethyl group. For instance, the C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the rings would appear in the 1600-1400 cm⁻¹ range. The C-F stretching modes of the CF₃ group are typically strong and appear in the 1350-1100 cm⁻¹ region.
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of a molecule. These calculations provide insights into the nature of electronic transitions, such as π → π* and n → π* transitions.
For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and pyridine rings. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. The HOMO is likely to be distributed over the phenyl and pyridine rings, while the LUMO may have significant contributions from the pyridine ring and the trifluoromethylphenyl moiety due to the electron-withdrawing nature of the CF₃ group. TD-DFT calculations on similar aromatic compounds have shown good agreement with experimental spectra. researchgate.netnih.gov
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Predicted Wavenumber/Wavelength Range | Assignment |
|---|---|---|
| FT-IR / Raman | 3100-3000 cm⁻¹ | Aromatic C-H stretching |
| FT-IR / Raman | 1600-1400 cm⁻¹ | Aromatic C=C and C=N stretching |
| FT-IR / Raman | 1350-1100 cm⁻¹ | C-F stretching (CF₃ group) |
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Computational chemistry plays a crucial role in the design and evaluation of new NLO materials by predicting their NLO properties, such as the first-order hyperpolarizability (β). researchgate.netfrontiersin.org
The NLO response of a molecule is related to its ability to polarize in the presence of an external electric field. Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer (ICT) often exhibit high NLO activity. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.
For this compound, the presence of the electron-donating pyridine ring and the electron-withdrawing trifluoromethylphenyl group creates a "push-pull" system that can enhance ICT and lead to a significant NLO response. DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of the molecule. researchgate.net
Table 3: Calculated NLO Properties for Related Phenylpyridine Derivatives
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|---|
| 2-Phenylpyridine | B3LYP/6-31++G(d,p) | - | - | 456.7 researchgate.net |
| Fluoro-2-phenylpyridines | B3LYP/6-31++G(d,p) | - | 138.77-141.94 | up to 650.02 researchgate.net |
| Fluoro-3-phenylpyridines | B3LYP/6-31++G(d,p) | - | 134.99-136.86 | - |
| Fluoro-4-phenylpyridines | B3LYP/6-31++G(d,p) | - | 135.22-136.74 | - |
Thermodynamic Properties and Stability Studies
Computational methods can provide valuable information about the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). These properties are crucial for understanding the stability and reactivity of a compound. DFT calculations, combined with statistical thermodynamics, can be used to predict these properties with reasonable accuracy.
The stability of this compound can be assessed by calculating its enthalpy of formation. A more negative enthalpy of formation indicates greater thermodynamic stability. A thermochemical and theoretical study of phenylpyridine isomers provides experimental and calculated enthalpies of formation for 2-, 3-, and 4-phenylpyridine (B135609). umsl.eduresearchgate.net The experimental gas-phase enthalpy of formation for 4-phenylpyridine is 240.0 ± 3.3 kJ·mol⁻¹. umsl.eduresearchgate.net
The introduction of a trifluoromethyl group on the phenyl ring is expected to significantly alter the thermodynamic properties. The strong C-F bonds in the CF₃ group generally lead to a more negative enthalpy of formation, thus increasing the thermodynamic stability of the molecule. Computational studies on fluorinated compounds have been used to critically evaluate their enthalpies of formation. nih.gov
Table 4: Experimental Gas-Phase Enthalpies of Formation for Phenylpyridine Isomers
| Isomer | Enthalpy of Formation (ΔfH°(g)) (kJ·mol⁻¹) |
|---|---|
| 2-Phenylpyridine | 228.3 ± 5.8 umsl.eduresearchgate.net |
| 3-Phenylpyridine | 240.9 ± 5.5 umsl.eduresearchgate.net |
Solvent Effects and Continuum Solvation Models in Computational Chemistry
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to account for the effects of a solvent without explicitly modeling individual solvent molecules. nih.gov In the PCM approach, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant.
The use of a continuum solvation model allows for the calculation of molecular properties, such as geometries, electronic spectra, and thermodynamic properties, in different solvent environments. For this compound, the solvent polarity is expected to have a notable effect on its electronic properties due to its significant dipole moment.
For example, the UV-Vis absorption spectrum of this compound is likely to exhibit solvatochromism, where the position of the absorption maxima shifts with changing solvent polarity. biointerfaceresearch.comresearchgate.net In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption maximum. TD-DFT calculations combined with the PCM can be used to predict these solvatochromic shifts. researchgate.net A study on the solvent effects on the UV-visible absorption spectra of thiophene (B33073) dyes demonstrated that the absorption maximum shifted to longer wavelengths (bathochromic shift) with increasing solvent polarity. biointerfaceresearch.com
Comparative Computational Studies with Structural Analogues
Comparative computational studies of this compound with its structural analogues can provide valuable insights into the structure-property relationships and the electronic effects of the trifluoromethyl group. By systematically varying the substituent on the phenyl ring, one can elucidate the impact of electron-donating and electron-withdrawing groups on the geometry, electronic structure, and NLO properties of the molecule.
For instance, a comparative study of this compound with 4-phenylpyridine and 4-(4-methoxyphenyl)pyridine (B1348650) would be highly informative. 4-Phenylpyridine serves as the parent compound, while the methoxy (B1213986) group in 4-(4-methoxyphenyl)pyridine is an electron-donating group, in contrast to the electron-withdrawing trifluoromethyl group.
Computational investigations of phenyl and methoxy-phenyl substituted 1,4-dihydropyridine (B1200194) derivatives have demonstrated the influence of substituents on their structural and electronic properties. bohrium.comresearchgate.net DFT simulations revealed differences in the molecular electrostatic potential and frontier molecular orbitals between the phenyl and methoxy-phenyl substituted compounds. bohrium.comresearchgate.net Similarly, a computational study on fully substituted acenes showed that the nature of the substituent (phenyl, alkyl, or halogen) significantly affects the structural and electronic properties of the acene backbone. nih.gov
Table 5: Comparison of Substituent Effects on Aromatic Systems
| Substituent (X) on Phenyl Ring | Electronic Nature | Expected Effect on 4-(4-X-phenyl)pyridine |
|---|---|---|
| -H | Neutral | Baseline for comparison. |
| -CH₃ | Electron-donating | Increased electron density on the phenyl ring, potential decrease in HOMO-LUMO gap. |
| -OCH₃ | Strong electron-donating | Significant increase in electron density, likely red-shift in UV-Vis spectrum. |
Chemical Reactivity and Mechanistic Pathways of 4 4 Trifluoromethyl Phenyl Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Moieties
The reactivity of 4-(4-(trifluoromethyl)phenyl)pyridine towards electrophilic and nucleophilic substitution is a direct consequence of the electronic properties of its constituent rings. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the attached trifluoromethylphenyl group. youtube.com Conversely, the phenyl ring is also strongly deactivated by the trifluoromethyl substituent.
Electrophilic Aromatic Substitution (SEAr):
Electrophilic attack on the pyridine ring is generally disfavored and requires harsh reaction conditions. gcwgandhinagar.comwikipedia.org When it does occur, substitution is directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. youtube.com In the case of this compound, the deactivating nature of both the pyridine nitrogen and the trifluoromethyl group makes electrophilic substitution on either ring exceedingly difficult. Any potential electrophilic attack on the pyridine ring would likely occur at the C-3 and C-5 positions. For the phenyl ring, the trifluoromethyl group is a meta-director, meaning electrophilic substitution would be directed to the positions meta to the CF3 group.
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. wikipedia.org The presence of the strongly electron-withdrawing 4-(trifluoromethyl)phenyl group at the C-4 position further enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles at the C-2 and C-6 positions. Nucleophilic aromatic substitution on the phenyl ring is less likely due to the absence of a suitable leaving group in the parent molecule. However, if a leaving group were present on the phenyl ring, the trifluoromethyl group would activate the ring towards nucleophilic attack.
| Reaction Type | Predicted Reactivity on Pyridine Ring | Predicted Regioselectivity on Pyridine Ring | Predicted Reactivity on Phenyl Ring | Predicted Regioselectivity on Phenyl Ring |
| Electrophilic Substitution | Highly Deactivated | C-3, C-5 | Highly Deactivated | C-3', C-5' (meta to CF3) |
| Nucleophilic Substitution | Activated | C-2, C-6 | Deactivated (without leaving group) | N/A |
Oxidation and Reduction Pathways
Oxidation:
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. scripps.edu This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. The phenyl ring is generally resistant to oxidation under mild conditions. More aggressive oxidation could potentially lead to the degradation of the aromatic systems. The oxidation of phenylpyridine complexes can also occur at a metal center in organometallic compounds. researchgate.net
Reduction:
The reduction of this compound can proceed via several pathways. Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring, although this often requires forcing conditions. The trifluoromethyl group can also undergo reduction. Photoredox catalysis has been shown to be effective for the hydrodefluorination of trifluoromethylarenes, converting the CF3 group to a CF2H group. acs.orgnewiridium.com This process often involves the formation of a radical anion intermediate. acs.org
| Transformation | Reagents/Conditions | Expected Product |
| N-Oxidation | m-CPBA, H2O2 | This compound N-oxide |
| Pyridine Ring Reduction | H2, Pd/C (high pressure/temp) | 4-(4-(Trifluoromethyl)phenyl)piperidine |
| Trifluoromethyl Group Reduction | Photoredox catalyst, H-atom donor | 4-(4-(Difluoromethyl)phenyl)pyridine |
Influence of the Trifluoromethyl Group on Pyridine Ring Reactivity and Electron Density
The trifluoromethyl (CF3) group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov Its influence on the reactivity of the pyridine ring in this compound is profound.
Inductive Effect: The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the phenyl ring and, consequently, from the pyridine ring through the C-C bond. This inductive effect significantly reduces the electron density of the pyridine ring.
Deactivation towards Electrophilic Attack: The reduced electron density makes the pyridine ring much less nucleophilic and therefore highly unreactive towards electrophiles. youtube.com
Activation towards Nucleophilic Attack: The electron-withdrawing nature of the trifluoromethylphenyl substituent enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles, especially at the positions ortho to the nitrogen (C-2 and C-6).
Computational studies on substituted pyridines have shown that electron-withdrawing substituents significantly alter the electron density distribution and electrostatic potential of the ring system. researchgate.net
Catalytic Activation Mechanisms
The pyridine nitrogen in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. bohrium.com A common mechanism involves the coordination of the pyridine nitrogen to a metal center, such as palladium(II), followed by cyclometalation to form a palladacycle intermediate. acs.org This intermediate then undergoes further reaction, such as oxidative addition, reductive elimination, or reaction with a coupling partner, to yield the functionalized product. This directed C-H activation typically occurs at the ortho-position of the phenyl ring. bohrium.comacs.org
A plausible catalytic cycle for the ortho-arylation of the phenyl ring would involve:
Coordination of the pyridine nitrogen to a Pd(II) catalyst.
C-H activation at the ortho-position of the phenyl ring to form a five-membered palladacycle.
Oxidative addition of an aryl halide to the Pd(II) center to form a Pd(IV) intermediate.
Reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.
Protonation-Induced Reactivity Modulation in Halopyridine Systems
While this compound is not a halopyridine, the principles of protonation-induced reactivity are applicable. Protonation of the pyridine nitrogen atom would significantly increase the electron-withdrawing effect on the pyridine ring, making it substantially more electrophilic. wikipedia.orgresearchgate.net This would greatly enhance the ring's susceptibility to nucleophilic attack. For instance, in a protonated state, the barrier to nucleophilic aromatic substitution at the C-2 and C-6 positions would be significantly lowered.
| Species | Electronic Character of Pyridine Ring | Reactivity towards Nucleophiles |
| Neutral Pyridine | Electron-deficient | Moderately reactive |
| Protonated Pyridinium | Highly electron-deficient | Highly reactive |
Mechanistic Studies of Trifluoromethylation Processes (e.g., Polar Substitution vs. Single Electron Transfer)
The introduction of a trifluoromethyl group onto an aromatic ring can proceed through different mechanistic pathways, primarily categorized as polar substitution or single electron transfer (SET). wikipedia.org
Polar (Ionic) Substitution: This mechanism involves the attack of a nucleophilic arene on an electrophilic trifluoromethylating reagent (or vice versa). The reaction proceeds through charged intermediates.
Single Electron Transfer (SET): In an SET mechanism, an electron is transferred from a donor (which can be the substrate or a photocatalyst) to an acceptor (the trifluoromethylating reagent or the substrate), generating radical ions. numberanalytics.com These radical intermediates then react to form the product. The prevalence of an SET pathway is often dependent on the redox potentials of the reactants. nih.govresearchgate.net For instance, copper-mediated trifluoromethylation has been shown to proceed via an SET mechanism when the thermodynamic driving force for electron transfer is high. nih.govresearchgate.net Trifluoromethylation can also be initiated by the formation of a trifluoromethyl radical, which then adds to the aromatic ring. acs.org
The choice between a polar and a SET mechanism is often dictated by the specific reagents, catalysts, and reaction conditions employed. wikipedia.org
Derivatization and Functionalization Strategies of 4 4 Trifluoromethyl Phenyl Pyridine
Introduction of Amide and Heterocyclic Substituents onto Pyridine (B92270) Scaffolds
The introduction of amide and various heterocyclic groups onto pyridine-containing molecules is a common strategy to modulate their biological and physicochemical properties. These modifications can enhance binding affinity to biological targets, improve solubility, and introduce new functionalities.
Alkyl Amide and Oxadiazole Functionalization
The synthesis of alkyl amide derivatives often involves the reaction of an amine-functionalized pyridine with an appropriate acyl chloride or acid anhydride. For instance, trifluoromethylphenyl amines can be reacted with acyl chlorides or acid anhydrides in a solvent like tetrahydrofuran (B95107) (THF) to yield the corresponding amides. The use of a base such as triethylamine (B128534) or sodium hydride can facilitate the reaction. researchgate.net This general approach can be adapted to pyridine scaffolds containing a trifluoromethylphenyl group to introduce a variety of alkyl and aryl amide functionalities.
The incorporation of oxadiazole rings, which are known to be important pharmacophores, represents another key functionalization strategy. A general method for synthesizing 1,3,4-oxadiazole (B1194373) derivatives involves the cyclization of hydrazides. For example, a series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives have been synthesized by reacting hydrazide intermediates with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thiol, which can be further functionalized. nih.govacs.org Another approach involves the cyclodesulfurization of thiosemicarbazide (B42300) intermediates in the presence of a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com These synthetic routes could be applied to derivatives of 4-(4-(trifluoromethyl)phenyl)pyridine to generate novel compounds bearing an oxadiazole moiety. A plausible synthetic pathway could involve the conversion of a carboxylic acid derivative of the parent compound to the corresponding hydrazide, followed by cyclization to form the oxadiazole ring. acs.org
Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry due to its wide range of biological activities. mdpi.com The synthesis of these derivatives often involves the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov
A common synthetic route involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a catalyst, such as zirconium tetrachloride (ZrCl4). mdpi.com To incorporate the this compound moiety into a pyrazolo[3,4-b]pyridine structure, one could envision a synthetic strategy starting from this compound. This would first involve the synthesis of a suitable α,β-unsaturated ketone precursor bearing the this compound core. This precursor could then be reacted with a 5-aminopyrazole to construct the desired pyrazolo[3,4-b]pyridine derivative. The incorporation of a trifluoromethyl group is a known strategy in the synthesis of pyrazolo[3,4-b]pyridines to enhance their biological activity. researchgate.net
Synthesis of Multifunctional Polymeric Materials
The incorporation of this compound into polymer backbones is a promising strategy for developing advanced materials with enhanced thermal stability, solubility, and specific optical and dielectric properties.
Fluorinated Poly(ether imide)s and Polyimides Containing Pyridine Units
Fluorinated poly(ether imide)s (PEIs) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and dielectric properties. murraystate.eduspecialchem.com A novel aromatic diamine monomer, 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (FAPP), has been synthesized from 4-trifluoromethyl-benzaldehyde. researchgate.net This diamine has been used to prepare a series of fluorinated pyridine-bridged aromatic poly(ether imide)s through a conventional two-step process involving polycondensation with various aromatic dianhydrides. researchgate.net
The resulting polyimides exhibit good solubility in aprotic amide solvents, high glass transition temperatures (Tg) ranging from 268 to 353 °C, and excellent thermal stability with 5% weight loss temperatures between 547 and 595 °C. researchgate.net These polymers form strong, flexible films with good mechanical properties, optical transparency, and low dielectric constants. researchgate.net
Similarly, fluorinated copoly(ether imide)s have been prepared by the thermal imidization of poly(amic acid)s derived from 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine (TFMPBPP) and other monomers. These copolymers are amorphous, soluble in polar solvents, and display excellent thermal and mechanical properties. tandfonline.com
| Monomer | Dianhydride | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Dielectric Constant (1 MHz) |
| FAPP | Various aromatic dianhydrides | 268-353 | 547-595 | 87.6-104.2 | 2.49-3.04 |
| TFMPBPP (in copolymer) | 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 282-347 | 574-586 | 109.1-111.9 | 2.98-3.15 |
Preparation of Advanced Ligands for Metal Coordination
The this compound moiety serves as a valuable building block for the construction of sophisticated ligands for metal coordination, with applications in catalysis, materials science, and supramolecular chemistry.
Terpyridine Architectures with Trifluoromethylphenyl Substituents
Terpyridines are tridentate ligands that form stable complexes with a wide range of metal ions. The introduction of a trifluoromethylphenyl substituent at the 4'-position of the central pyridine ring of a terpyridine can significantly influence the electronic properties and steric hindrance of the resulting ligand and its metal complexes.
The synthesis of 4'-(4-trifluoromethylphenyl)-2,2':6',2''-terpyridine has been achieved through several methods. One common approach is a one-pot reaction of 2-acetylpyridine (B122185) with 4-(trifluoromethyl)benzaldehyde (B58038) in the presence of a base and an ammonia (B1221849) source. nih.gov Another synthetic route involves the palladium-catalyzed Suzuki cross-coupling reaction between a 4'-functionalized terpyridine (e.g., 4'-bromoterpyridine or 4'-triflateterpyridine) and a corresponding arylboronic acid. rsc.org A newer synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine involves the reflux of isomeric 3-amino-4,4,4-trifluoro-1-(2-pyridyl)but-2-en-1-one and 3-amino-1,1,1-trifluoro-4-(2-pyridyl)-but-3-en-2-one in acetic acid. researchgate.net
These synthetic strategies allow for the preparation of a variety of terpyridine ligands with tailored electronic and steric properties, paving the way for the development of novel metal complexes with specific catalytic or photophysical activities. researchgate.net
Bis(aldimino)pyridine Ligands for Metal Complexes
The derivatization of the this compound core structure to form bis(aldimino)pyridine ligands represents a strategic approach to creating sophisticated chelating agents for metal complexes. These ligands are of significant interest in coordination chemistry and catalysis due to their tunable steric and electronic properties. The synthesis of such ligands typically involves the introduction of reactive carbonyl groups at the 2 and 6 positions of the pyridine ring, followed by condensation with primary amines.
While direct experimental evidence for the derivatization of this compound to a bis(aldimino)pyridine ligand is not extensively documented in publicly available literature, a general and well-established synthetic methodology can be proposed. This strategy would first involve the functionalization of the this compound backbone to introduce aldehyde or ketone moieties at the 2,6-positions. The resulting diketone or dialdehyde (B1249045) can then undergo a condensation reaction with an appropriate aniline (B41778) derivative to yield the target bis(aldimino)pyridine ligand.
A plausible synthetic route, based on established methods for the synthesis of bis(imino)pyridine ligands, is outlined below:
| Step | Reaction | Reactants | Product | Purpose |
| 1 | Oxidation/Functionalization | This compound | This compound-2,6-dicarbaldehyde or 2,6-diacetyl-4-(4-(trifluoromethyl)phenyl)pyridine | Introduction of carbonyl groups for subsequent condensation. |
| 2 | Condensation | This compound-2,6-dicarbaldehyde or 2,6-diacetyl-4-(4-(trifluoromethyl)phenyl)pyridine, and an aniline derivative | Bis(aldimino)pyridine or bis(ketimino)pyridine ligand | Formation of the final tridentate ligand. |
The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complexes, can be finely tuned by varying the substituents on the aniline fragment. The strong electron-withdrawing nature of the trifluoromethyl group on the phenyl ring of the this compound backbone would significantly influence the electronic environment of the metal center in the resulting complex.
Modification for Targeted Applications in Agrochemical and Pharmaceutical Intermediate Synthesis
The this compound scaffold is a key structural motif in the development of modern agrochemicals. nih.gov Modification and functionalization of this core structure have led to the synthesis of commercially significant insecticides and herbicides. nih.gov The strategies employed often involve building the substituted pyridine ring from acyclic precursors containing the trifluoromethyl group or modifying a pre-existing trifluoromethylpyridine derivative. nih.gov
A prominent example is the insecticide Flonicamid . jst.go.jpgoogle.comresearchgate.net Flonicamid is a selective insecticide that is effective against a wide range of sucking insects. researchgate.net Its synthesis utilizes 4-(trifluoromethyl)nicotinic acid as a key intermediate. jst.go.jpgoogle.comresearchgate.net The modification strategy involves the conversion of the carboxylic acid group into an amide, demonstrating a targeted functionalization for biological activity.
The synthesis of Flonicamid from 4-(trifluoromethyl)nicotinic acid can be summarized as follows:
| Step | Reaction | Key Reactants | Key Product |
| 1 | Acyl Chlorination | 4-(trifluoromethyl)nicotinic acid, Thionyl chloride | 4-(trifluoromethyl)nicotinoyl chloride |
| 2 | Amidation | 4-(trifluoromethyl)nicotinoyl chloride, Aminoacetonitrile hydrochloride | Flonicamid |
This synthetic route highlights a key derivatization strategy where a functional group on the pyridine ring is modified to introduce a desired side chain, ultimately leading to a molecule with potent insecticidal properties. jst.go.jpgoogle.com
Another significant agrochemical derived from a 4-(trifluoromethyl)pyridine (B1295354) core is the herbicide Pyroxsulam . nih.govnih.gov This compound is a potent inhibitor of the acetolactate synthase (ALS) enzyme in plants. researchgate.net The synthesis of Pyroxsulam involves the preparation of a functionalized pyridine intermediate, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride . researchgate.netgoogle.com
Advanced Applications of 4 4 Trifluoromethyl Phenyl Pyridine in Specialized Chemical Research
Coordination Chemistry and Metal Complexation
The nitrogen atom in the pyridine (B92270) ring of 4-(4-(trifluoromethyl)phenyl)pyridine serves as an excellent coordination site for a variety of transition metals. wikipedia.org This property has been extensively utilized in the development of new metal complexes with tailored catalytic and photophysical properties.
Ligand Design for Transition Metal Catalysis
The electronic properties of this compound make it an attractive ligand for transition metal catalysis. The electron-withdrawing trifluoromethyl group can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex. nih.gov While direct catalytic applications of this compound complexes are a developing area, the principles of ligand design are well-established. For instance, in related systems, the introduction of fluorine-containing groups has been shown to be a key factor in optimizing the performance of transition metal catalysts. nih.gov The steric and electronic characteristics of pyridine-type ligands are crucial in defining the reactivity of the metal complexes they form. chiba-u.jp
Research in the broader field of transition metal catalysis has demonstrated the importance of ligand architecture in achieving high efficiency and selectivity. For example, novel PNP-pincer ligands have been developed to create transition metal complexes that catalyze photoreactions under visible light. chiba-u.jp The design of such ligands often involves a deep understanding of the electronic interplay between the metal and the ligand, a principle that applies to complexes of this compound.
Assembly of Coordination Polymers and Networks
This compound can act as a monodentate or, more interestingly, as a bridging ligand in the construction of coordination polymers and networks. These materials are formed by the self-assembly of metal ions and organic ligands, creating extended structures with potential applications in gas storage, separation, and catalysis.
The divergent nature of related terpyridine ligands, which are larger analogues of pyridine-based ligands, showcases how such building blocks can lead to the formation of one-, two-, or three-dimensional networks. nih.govsemanticscholar.org The final architecture of these coordination polymers is influenced by factors such as the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. rsc.orgrsc.org For instance, the combination of Co(NCS)₂ with substituted terpyridines has been shown to form coordination networks. semanticscholar.org While specific examples solely using this compound are emerging, the principles of using functionalized pyridine ligands to build complex coordination networks are well-documented. nih.govresearchgate.net
Photophysical Properties of Metal Complexes for Organic Light-Emitting Diodes (OLEDs)
Metal complexes containing this compound and its derivatives have shown significant promise as emitters in organic light-emitting diodes (OLEDs). The photophysical properties of these complexes, such as their emission color, quantum yield, and excited-state lifetime, can be tuned by modifying the ligand structure and the metal center. cam.ac.ukrsc.org
Platinum(II) complexes incorporating ligands such as 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline have been investigated as emitters in OLEDs, achieving high luminous and power efficiencies. researchgate.netrsc.org These complexes exhibit emission colors ranging from blue-green to yellow-green. researchgate.netrsc.org The trifluoromethyl group plays a crucial role in influencing the electronic properties of the complex, which in turn affects its emission characteristics. researchgate.net The study of various metal complexes, including those with copper(I) and iridium(III), has revealed that the excited states can have significant intraligand charge-transfer character, which is beneficial for achieving efficient thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. semanticscholar.org
| Metal Complex Type | Application | Key Photophysical Property | Reference |
| Platinum(II) complexes | OLED Emitters | High luminous and power efficiency | researchgate.netrsc.org |
| Copper(I) complexes | OLED Emitters | Thermally Activated Delayed Fluorescence (TADF) | semanticscholar.org |
| Iridium(III) complexes | OLED Emitters | Tunable emission properties | rsc.org |
Supramolecular Chemistry and Noncovalent Interactions
Beyond its role in coordination chemistry, this compound is an important molecule in the field of supramolecular chemistry, where noncovalent interactions are used to build large, organized structures.
Host-Guest Recognition Phenomena
The aromatic rings and the trifluoromethyl group of this compound can participate in various noncovalent interactions, such as π-π stacking and CH-π interactions, which are fundamental to host-guest recognition. ias.ac.inresearchgate.net In host-guest chemistry, a larger "host" molecule can selectively bind a smaller "guest" molecule. The design of host molecules with specific recognition properties is a major goal in supramolecular chemistry. uni-mainz.de
Halogen Bonding Interactions in Supramolecular Assemblies
The fluorine atoms of the trifluoromethyl group in this compound can participate in halogen bonding, a noncovalent interaction between a halogen atom and a Lewis base. nih.govresearchgate.net Halogen bonding has emerged as a powerful tool for directing the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures. acs.orgnih.gov
Studies on related fluorinated compounds have shown that F···F and F···N interactions can play a significant role in crystal packing. researchgate.netnih.gov The strength and directionality of halogen bonds make them highly effective in crystal engineering. mdpi.com For example, the co-crystallization of diiodotetrafluorobenzene with pyridine-containing molecules has been shown to result in the formation of one- and two-dimensional supramolecular networks driven by C-I···N halogen bonds. nih.gov The introduction of fluorine atoms can promote the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. researchgate.net The ability of the trifluoromethyl group to engage in these interactions makes this compound a valuable component for the rational design of new supramolecular materials.
| Interaction Type | Role in Supramolecular Assembly | Key Feature | Reference |
| Halogen Bonding (C-I···N) | Directs self-assembly of pyridine derivatives | Forms one- and two-dimensional networks | nih.gov |
| Halogen Bonding (F···N/F···F) | Influences crystal packing | Formation of predictable supramolecular synthons | researchgate.netnih.gov |
| Halogen and Chalcogen Bonding | Promotes supramolecular dimerization | Potent tool in crystal engineering | mdpi.com |
Supramolecular Template-Assisted Catalytic Processes
While direct catalytic applications of this compound as a supramolecular template are not extensively documented in dedicated studies, its structural motifs suggest a strong potential for such roles. Supramolecular catalysis leverages non-covalent interactions—such as hydrogen bonding, metal coordination, and π-π stacking—to pre-organize substrates, thereby enhancing reaction rates and selectivity in a manner analogous to enzymes.
The pyridine nitrogen atom in this compound offers a prime site for coordination with metal centers, forming discrete supramolecular structures like molecular squares or cages. These assemblies can encapsulate guest molecules, orienting them for specific chemical transformations. The trifluoromethylphenyl group influences the electronic properties and solubility of such assemblies and can engage in specific non-covalent interactions, including polar-π and C-H···F interactions, which can be crucial for guest binding and the stability of the supramolecular architecture. For instance, host-guest systems have been designed to enhance weak intermolecular forces, and the principles of self-assembly are used to create catalytic nanostructures. acs.orgnorthwestern.edu The strategic placement of functional groups, as seen in this compound, is a key design element in creating these complex catalytic systems.
Materials Science Applications (beyond basic properties)
The distinct electronic and physical characteristics of this compound make it a valuable component in the development of advanced materials with tailored properties.
In the field of organic electronics, materials with high thermal stability and specific electronic properties are in high demand for applications such as Organic Light-Emitting Diodes (OLEDs). The incorporation of fluorinated groups, like the trifluoromethyl group in this compound, is a well-established strategy to tune the electronic and photophysical properties of organic molecules.
Specifically, the trifluoromethyl group is strongly electron-withdrawing, which can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a material. This modification can improve electron injection and transport, as well as enhance the oxidative stability of the material, leading to longer device lifetimes.
A notable example is the use of 4-(trifluoromethyl)phenyl-pyridine (tfmppy) as a ligand in iridium(III) complexes for phosphorescent OLEDs (PhOLEDs). An iridium complex, Ir(tfmppy)₂(tfmtpip), was synthesized and utilized as a green emitter in OLEDs. bohrium.com The introduction of the trifluoromethyl moiety was credited with increasing the electron mobility of the complex, contributing to the device's high efficiency. bohrium.com The performance of an OLED device incorporating this complex is detailed in the table below.
Table 1: Performance of a Green PhOLED Using an Ir(tfmppy)₂-based Complex
| Parameter | Value |
|---|---|
| Dopant Complex | Ir(tfmppy)₂(tfmtpip) |
| Doping Level | 5 wt% |
| Maximum Power Efficiency (ηp,max) | 113.23 lm W⁻¹ |
| Maximum Current Efficiency (ηc,max) | 115.39 cd A⁻¹ |
| Emitting Color | Green |
Data sourced from a study on a novel iridium complex for OLEDs. bohrium.com
The success of this and similar complexes underscores the importance of the fluorinated phenylpyridine scaffold in designing efficient and stable materials for organic electronic components.
The integration of this compound moieties into polymer backbones is a strategic approach to develop high-performance materials with tunable dielectric and optical properties, particularly for applications in microelectronics. Polyimides, known for their excellent thermal and mechanical stability, are often modified to achieve lower dielectric constants (k) and dielectric loss (Df), which are crucial for reducing signal delay and cross-talk in integrated circuits.
The incorporation of fluorine-containing groups, such as trifluoromethyl, is a common method to lower the dielectric constant. The high electronegativity of fluorine atoms reduces the polarizability of the polymer chains. Furthermore, the bulky nature of the trifluoromethyl group can increase the free volume within the polymer matrix, further decreasing the dielectric constant. The addition of a pyridine ring into the polymer backbone can enhance thermal stability and provide opportunities for modifying optical properties through protonation. tandfonline.com
Research on fluorinated polyimides containing pyridine units has demonstrated the successful synthesis of materials with desirable properties. These polymers often exhibit good solubility in organic solvents, excellent thermal stability, and robust mechanical properties, alongside low dielectric constants and high optical transparency.
Table 2: Properties of Polyimides Containing Pyridine and Fluorinated Groups
| Property | Range of Values |
|---|---|
| Glass Transition Temperature (Tg) | 201–310 °C |
| Temperature at 5% Weight Loss (TGA) | 472–501 °C in N₂ |
| Tensile Strength | 103–145 MPa |
| Elongation at Break | 12.9–15.2% |
| Moisture Absorption | 0.37–2.09% |
| Dielectric Constant (k) | 2.36–2.52 (at 1 MHz) for similar systems |
Data compiled from studies on polyimides derived from pyridine-containing diamines and fluorinated polyimides. bohrium.comtandfonline.com
These findings highlight the effectiveness of incorporating structural units like this compound to create advanced polymers with a combination of properties suitable for next-generation electronic and optoelectronic applications. tandfonline.commdpi.com
Role in Catalyst Design and Development
The electronic properties and coordination capability of this compound make it a valuable ligand in the design of various catalysts.
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. In this context, transition metal complexes, particularly those of iridium and ruthenium, are widely used as photocatalysts. The ligands coordinated to the metal center play a crucial role in tuning the photophysical and electrochemical properties of the catalyst.
The isomer, 2-[4-(Trifluoromethyl)phenyl]pyridine, is explicitly noted as a ligand for photocatalyst synthesis. strem.com The substitution of phenylpyridine ligands with electron-withdrawing groups like trifluoromethyl can alter the HOMO energy level of the resulting iridium complex with minimal impact on the LUMO energy level. chemie-brunschwig.ch This modification effectively increases the oxidizing power of the photocatalyst in its excited state. chemie-brunschwig.ch This tunability is critical for enabling a wide range of chemical transformations. acs.org
In metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis, the ability to fine-tune the properties of the photocatalyst is essential for achieving high efficiency and selectivity. The use of ligands such as this compound allows for the rational design of photocatalysts tailored to specific synthetic challenges, including decarboxylative fluorination and other C-C and C-heteroatom bond-forming reactions. acs.orgnih.gov
The production of hydrogen from water through electrocatalysis is a key technology for a sustainable energy future. The development of efficient and cost-effective molecular catalysts for the hydrogen evolution reaction (HER) is a major research focus. While there is a vast body of research on various molecular catalysts, including those based on copper porphyrins and other transition metal complexes, the specific application of this compound in this context is not prominently featured in the literature. rsc.orgnih.gov
However, the principles of catalyst design for HER suggest a potential role for ligands like this compound. The electronic structure of the catalyst is a key determinant of its activity. The electron-withdrawing trifluoromethyl group on the phenylpyridine ligand could be used to tune the redox potentials of a metal center, potentially lowering the overpotential required for hydrogen evolution. The pyridine moiety can also act as a proton relay, facilitating the proton transfer steps that are crucial in the catalytic cycle. While current research highlights other ligand systems, the modular nature of catalyst design suggests that fluorinated phenylpyridines could be explored in future efforts to develop novel and more efficient HER catalysts.
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Strategies for Trifluoromethylated Pyridines
While traditional cross-coupling methods like the Suzuki-Miyaura reaction are effective for synthesizing biaryl compounds, the future lies in developing more efficient, sustainable, and versatile strategies. beilstein-journals.orgrsc.orgnih.gov For 4-(4-(trifluoromethyl)phenyl)pyridine, emerging synthetic avenues focus on direct C-H activation, photoredox catalysis, and the use of novel trifluoromethylating agents.
Key Future Directions:
Direct C-H Arylation: Palladium-catalyzed direct C-H activation is a powerful tool that avoids the need for pre-functionalized starting materials. bohrium.comresearchgate.netnih.govrsc.org Future research will likely focus on developing catalysts that can selectively activate the C4-H bond of the pyridine (B92270) ring for coupling with 4-(trifluoromethyl)phenyl sources, offering a more atom-economical synthesis.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical species. acs.orgprinceton.eduglobethesis.comresearchgate.netresearchgate.net This approach could enable novel pathways for trifluoromethylation or for coupling the two aromatic rings under ambient conditions, potentially expanding the functional group tolerance and reducing energy consumption. acs.orgglobethesis.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Developing flow-based syntheses for this compound could lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Novel Trifluoromethylating Reagents: The development of new, stable, and easy-to-handle trifluoromethyl radical sources is ongoing. nih.gov These next-generation reagents could simplify the introduction of the -CF3 group onto the phenyl ring at an earlier or later stage of the synthesis, providing greater flexibility.
A comparison of these emerging strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct C-H Arylation | High atom economy, reduced synthetic steps | Regioselectivity control, catalyst stability |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Scalability, quantum yield optimization |
| Flow Chemistry | Enhanced safety and control, easy scalability | Reactor design, handling of solids/precipitates |
Exploration of Advanced Spectroscopic Probes for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. For reactions involving fluorinated compounds like this compound, advanced spectroscopic techniques are invaluable for providing detailed mechanistic insights.
Future research will increasingly rely on in-situ and operando spectroscopic methods to monitor reactions in real-time.
Emerging Spectroscopic Applications:
Advanced 19F NMR Spectroscopy: As a 100% NMR-active nucleus with a wide chemical shift range, 19F is a powerful probe. nih.govrsc.org Novel 19F-centered NMR methodologies and two-dimensional techniques (e.g., 1H-19F HSQC) can be used to identify transient intermediates and quantify species in complex reaction mixtures without the need for separation. numberanalytics.comrsc.org This is particularly useful for tracking the fate of the trifluoromethyl group during synthesis and subsequent reactions.
In-situ Raman and IR Spectroscopy: These techniques provide real-time vibrational information, allowing researchers to track the formation of key intermediates and products. They are instrumental in optimizing reaction conditions and understanding catalyst behavior during the synthesis of trifluoromethylated pyridines.
Time-resolved Spectroscopy: Ultrafast spectroscopic methods can be employed to study the excited-state dynamics of photoredox-catalyzed reactions, providing critical information on electron transfer processes and the lifetimes of key radical intermediates involved in the formation of the target molecule.
Integration of Machine Learning and Artificial Intelligence in Computational Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of new molecules and the prediction of their properties. nih.govmdpi.com For derivatives and analogues of this compound, these computational tools can accelerate the discovery of new applications.
Future Computational Approaches:
Predictive Property Modeling: Machine learning models, trained on large datasets of chemical structures and their measured properties, can predict various characteristics for novel derivatives of this compound. research.googleulster.ac.uk This includes predicting electronic properties for materials science applications or biological activity for drug discovery, thereby prioritizing synthetic efforts. rsc.orgnih.govfrontiersin.org
Generative Models for de Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules. nih.gov By providing desired property constraints, these models could generate novel pyridine derivatives with optimized characteristics for specific applications, such as improved efficacy as antidiabetic or anticancer agents. nih.gov
Reaction Outcome Prediction: AI can be trained to predict the most effective reaction conditions (catalyst, solvent, temperature) to maximize the yield of a target molecule like this compound, significantly reducing the experimental effort required for optimization.
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast physicochemical and biological properties | Reduce time and cost of experimental screening |
| Generative Design | Create novel molecular structures with desired features | Accelerate the discovery of new lead compounds |
| Reaction Optimization | Identify optimal synthetic conditions | Improve reaction yields and reduce development time |
Expanding Applications in Advanced Materials and Catalysis Beyond Current Scope
While trifluoromethylated pyridines are well-established in agrochemicals and pharmaceuticals, significant potential exists in advanced materials and catalysis. rsc.orgresearchgate.netnih.govtandfonline.com Research into this compound and its derivatives is branching into these novel areas.
Emerging Application Areas:
Organic Electronics: The electronic properties imparted by the trifluoromethyl group and the phenylpyridine scaffold make these compounds promising candidates for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net Future work will focus on designing derivatives with tailored photophysical properties, such as specific emission wavelengths for display technologies.
High-Performance Polymers: Incorporation of the rigid and fluorinated this compound moiety into polymer backbones can lead to materials with exceptional thermal stability, low dielectric constants, and good optical transparency. researchgate.net These properties are highly desirable for applications in microelectronics and aerospace industries.
Ligands in Homogeneous Catalysis: The unique electronic and steric properties of fluorinated pyridine derivatives make them attractive as ligands for transition metal catalysts. rsc.orgnih.govnsf.gov Future research could explore the use of this compound-based ligands to enhance catalyst activity, selectivity, and stability in a variety of important chemical transformations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-(Trifluoromethyl)Phenyl)Pyridine, and what experimental conditions optimize yield?
- Methodology :
- Step 1 : Preparation of the pyridine core via halogenation or trifluoromethylation. For example, chlorination of pyridine derivatives followed by introducing the trifluoromethyl group using CF₃ sources (e.g., CF₃Cu) under inert atmosphere .
- Step 2 : Suzuki-Miyaura coupling to attach the 4-(trifluoromethyl)phenyl group. Use Pd/C or Pd(PPh₃)₄ as catalysts, with DMF or THF as solvents at 80–100°C .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Typical yields: 60–75% (literature range for analogous reactions) .
Q. How is this compound characterized structurally, and what techniques validate purity?
- Techniques :
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., ¹⁹F signal at δ -60 to -65 ppm for CF₃ group) .
- X-ray Crystallography : Refinement via SHELXL (SHELX suite) for absolute configuration determination .
- Elemental Analysis : Verify C, H, N, F content within ±0.4% of theoretical values .
- Purity Validation :
- HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold .
Q. What are the primary applications of this compound in medicinal chemistry?
- Applications :
- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR) due to pyridine’s electron-deficient nature .
- Receptor Binding : Fluorinated aromatic rings enhance lipophilicity and blood-brain barrier penetration in CNS-targeting drugs .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodology :
- Substituent Variation : Modify the pyridine ring (e.g., 2- or 3-position) or phenyl group (e.g., electron-withdrawing groups) .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., fluorescence polarization) or cell viability assays (e.g., MTT) .
- Key Finding :
- 4-Aryl substitutions enhance apoptotic activity (e.g., 4-aryl-4H-chromenes with EC₅₀ = 0.2 μM) .
Q. What computational strategies predict the binding modes of this compound to biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases) .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns simulations in GROMACS) .
- Validation :
- Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Strategies :
- Orthogonal Assays : Validate initial HTS hits with SPR (binding affinity) and functional assays (e.g., kinase activity) .
- Statistical Analysis : Apply ANOVA or machine learning to identify outliers in dose-response curves .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Challenges :
- Exothermic Reactions : Trifluoromethylation steps require controlled cooling (e.g., -20°C) .
- Catalyst Recycling : Pd/C recovery via filtration to reduce costs .
- Solutions :
- Flow Chemistry : Continuous reactors improve heat management and yield (e.g., 85% yield at 10 g scale) .
Q. What role does this compound play in agrochemical research?
- Applications :
- Herbicide Design : Acts as a precursor for trifluoromethyl-containing herbicides (e.g., oxyfluorfen analogs) .
- Mode of Action : Disrupts protoporphyrinogen oxidase (PPO) in weeds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
